![molecular formula C16H26N2O3S B4439560 N-(1-isopropyl-2-methylpropyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4439560.png)
N-(1-isopropyl-2-methylpropyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(1-isopropyl-2-methylpropyl)-3-methyl-4-[(methylsulfonyl)amino]benzamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as BAY 43-9006 or Sorafenib. BAY 43-9006 is a kinase inhibitor that has been studied for its potential use in cancer treatment.
Mécanisme D'action
BAY 43-9006 inhibits the activity of several kinases, including Raf-1, B-Raf, and VEGFR-2. By inhibiting these kinases, BAY 43-9006 blocks several signaling pathways involved in tumor growth and angiogenesis. This leads to a reduction in tumor growth and the formation of new blood vessels.
Biochemical and Physiological Effects:
BAY 43-9006 has several biochemical and physiological effects. It inhibits the activity of several kinases, which leads to a reduction in tumor growth and angiogenesis. BAY 43-9006 has also been shown to induce apoptosis in cancer cells. Additionally, BAY 43-9006 has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
BAY 43-9006 has several advantages and limitations for lab experiments. One advantage is that it is a multi-targeted kinase inhibitor, which makes it effective in treating several types of cancer. Additionally, BAY 43-9006 has been shown to have a good safety profile. One limitation is that BAY 43-9006 can be difficult to synthesize, which can limit its availability for research.
Orientations Futures
There are several future directions for research involving BAY 43-9006. One direction is to study the potential use of BAY 43-9006 in combination with other cancer treatments. Another direction is to study the potential use of BAY 43-9006 in treating other types of cancer. Additionally, future research could focus on developing more efficient synthesis methods for BAY 43-9006.
Applications De Recherche Scientifique
BAY 43-9006 has been extensively studied for its potential use in cancer treatment. It is a multi-targeted kinase inhibitor that targets several signaling pathways involved in tumor growth and angiogenesis. BAY 43-9006 has been shown to be effective in treating several types of cancer, including liver, kidney, and thyroid cancer.
Propriétés
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-4-(methanesulfonamido)-3-methylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-10(2)15(11(3)4)17-16(19)13-7-8-14(12(5)9-13)18-22(6,20)21/h7-11,15,18H,1-6H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUGPEFAOMFNHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C(C)C)C(C)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.